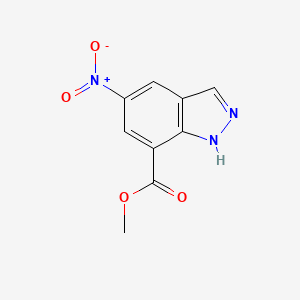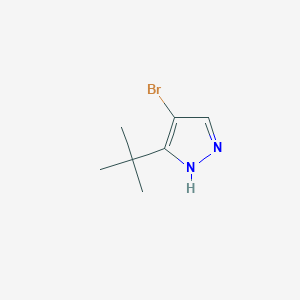
4-bromo-3-(tert-butyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-bromo-3-(tert-butyl)-1H-pyrazole is a derivative of the 1H-pyrazole family, known for its diverse chemical reactivity and significance in various fields of chemistry and materials science. This compound serves as an important intermediate for the synthesis of more complex molecules due to its reactive sites and structural flexibility.
Synthesis Analysis
The synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole and its derivatives typically involves novel and efficient routes, highlighting the compound's accessibility for further chemical transformations. For instance, a novel synthesis provided a versatile intermediate for preparing derivatives, emphasizing the compound's adaptability in chemical synthesis processes (Bobko et al., 2012).
Molecular Structure Analysis
Structural studies, including X-ray diffraction and spectroscopic methods, reveal the compound's stable molecular structure. The analysis demonstrates the presence of intramolecular charge transfer, contributing to its nonlinear optical properties, indicating its potential in material science applications (Ö. Tamer et al., 2016).
Chemical Reactions and Properties
The compound engages in various chemical reactions, reflecting its reactivity and utility in synthesizing diverse chemical structures. It serves as a foundational structure for developing compounds with significant analgesic and other biological activities, showcasing its versatility in medicinal chemistry (F. Bondavalli et al., 1988).
Physical Properties Analysis
Its physical properties, such as solubility and melting point, are determined by its molecular structure, significantly influencing its applications in various chemical processes. The compound's stability and optical properties are particularly noted for their contribution to its utility in material science (S. M. Ivanov et al., 2020).
Applications De Recherche Scientifique
1. Electrochemical Bromofunctionalization of Alkenes
- Application Summary : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
2. tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Application Summary : This compound is a bromo-functionalized organic compound that can be used in various chemical reactions .
3. tert-butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate
- Application Summary : This is another example of a bromo-functionalized organic compound that can be used in various chemical reactions .
- Methods of Application : Similar to the previous compound, the specific methods of application would depend on the reaction being performed .
4. tert-Butyl 4- (bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Application Summary : This compound is a bromo-functionalized organic compound that can be used in various chemical reactions .
5. tert-butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate
Propriétés
IUPAC Name |
4-bromo-5-tert-butyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQIBAOGDNNNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363026 |
Source


|
| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(tert-butyl)-1H-pyrazole | |
CAS RN |
60061-63-4 |
Source


|
| Record name | 4-bromo-3-(tert-butyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)
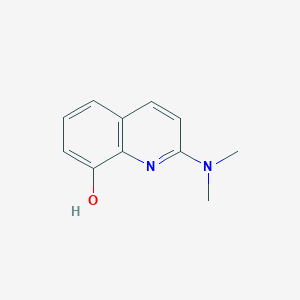
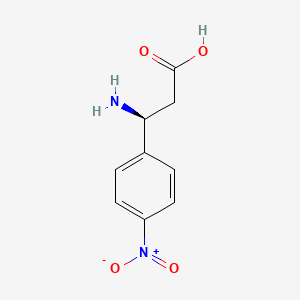
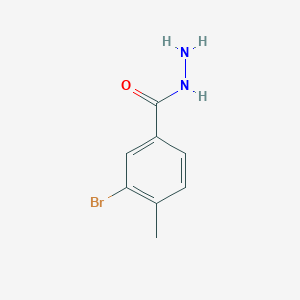
![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270052.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1270056.png)
![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)
